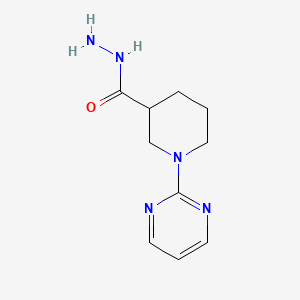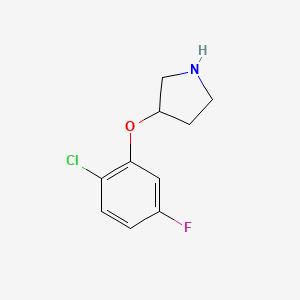
3-(2-Chlor-5-fluorphenoxy)pyrrolidin
Übersicht
Beschreibung
“3-(2-Chloro-5-fluorophenoxy)pyrrolidine” is a specialty product for proteomics research . It has a molecular formula of C10H11ClFNO and a molecular weight of 215.65 .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-5-fluorophenoxy)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with chlorine and fluorine atoms .Relevant Papers A paper titled “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the use of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, in the development of bioactive compounds . The paper highlights the importance of the pyrrolidine ring in the design of new compounds with different biological profiles .
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
3-(2-Chlor-5-fluorphenoxy)pyrrolidin: wird in der Proteomikforschung als Spezialprodukt eingesetzt . Proteomik, die groß angelegte Untersuchung von Proteinen, ist entscheidend für das Verständnis zellulärer Prozesse. Die einzigartige Struktur der Verbindung ermöglicht die Erforschung von Proteininteraktionen und -funktionen, was zur Entdeckung neuer Biomarker für Krankheiten und zur Entwicklung gezielter Therapien führen kann.
Arzneimittelforschung
Der Pyrrolidinring, ein Kernbestandteil von This compound, wird in der medizinischen Chemie zur Behandlung menschlicher Krankheiten weit verbreitet eingesetzt . Sein gesättigtes Gerüst ermöglicht eine effiziente Erforschung des Pharmaphorraums aufgrund der sp3-Hybridisierung, was zur Stereochemie von Molekülen beiträgt und die dreidimensionale Abdeckung durch Pseudorotation erhöht. Dies macht es zu einem wertvollen Gerüst für die Entwicklung neuartiger biologisch aktiver Verbindungen.
Profiling der biologischen Aktivität
Die sterischen Faktoren des Pyrrolidinrings beeinflussen die biologische AktivitätThis compound kann verwendet werden, um die Struktur-Aktivitäts-Beziehung (SAR) von Verbindungen zu untersuchen und Forschern zu helfen zu verstehen, wie verschiedene Stereoisomere und räumliche Orientierungen von Substituenten zu unterschiedlichen biologischen Profilen von Arzneikandidaten führen können .
Enantioselektive Proteinbindung
Aufgrund der Stereogenität von Kohlenstoffen im Pyrrolidinring kann This compound verwendet werden, um die verschiedenen Bindungsmodi an enantioselektive Proteine zu untersuchen. Dies ist von Bedeutung für die Entwicklung von Medikamenten mit spezifischen biologischen Profilen, da die räumliche Orientierung von Substituenten die Wirksamkeit eines Medikaments stark beeinflussen kann .
Erkrankungen des zentralen Nervensystems
Es wurde berichtet, dass Verbindungen mit dem Pyrrolidinring eine Selektivität für Ziele im Zusammenhang mit Erkrankungen des zentralen Nervensystems aufweisenThis compound könnte potenziell bei der Entwicklung von Behandlungen für Erkrankungen wie Alzheimer verwendet werden, bei denen die Modulation spezifischer Pfade erforderlich ist .
Entzündungshemmende und schmerzlindernde Mittel
Das Pyrrolidingerüst ist auch mit entzündungshemmenden und schmerzlindernden Eigenschaften verbunden. Die Forschung an This compound könnte zur Entdeckung neuer entzündungshemmender und schmerzlindernder Mittel führen, die für die Behandlung von Schmerzen und Entzündungszuständen unerlässlich sind .
Wirkmechanismus
3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine is believed to act as an inhibitor of protein kinases, enzymes that are involved in the regulation of cell growth and proliferation. Specifically, it is thought to inhibit the activity of the protein kinase C family, which is involved in the regulation of a wide range of cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects
3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of a variety of cancer cell lines, including breast and lung cancer cells. It has also been shown to inhibit the growth of a variety of bacteria and fungi, including E. coli and Candida albicans. In addition, it has been shown to reduce inflammation and to modulate the expression of a variety of genes involved in the regulation of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine in laboratory experiments is its wide range of applications. Due to its versatility, it can be used in a variety of experiments, from the synthesis of pharmaceuticals to the study of biochemical and physiological processes. However, it is important to note that 3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine is a relatively unstable compound, and it is sensitive to light, heat, and air. As such, it should be stored in a cool, dark, and dry place and handled with care.
Zukünftige Richtungen
The potential future directions for 3-(2-Chloro-5-fluorophenoxy)pyrrolidinedine are numerous. One potential direction is the development of new materials, such as polyurethanes and polyamides. Another potential direction is the development of new pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. In addition, it could be used in the study of biochemical and physiological processes, such as the metabolism of fatty acids and the regulation of gene expression. Finally, it could be used in the development of new treatments for a variety of diseases, such as cancer and infectious diseases.
Eigenschaften
IUPAC Name |
3-(2-chloro-5-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMIZKNHAYASTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




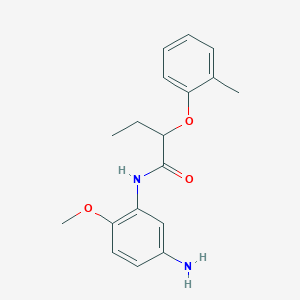

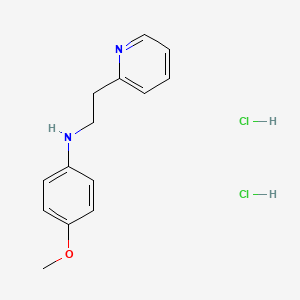
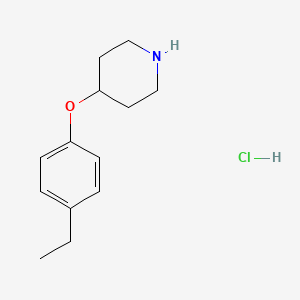
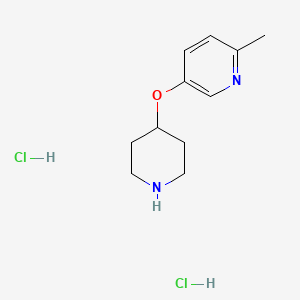
![2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1388725.png)
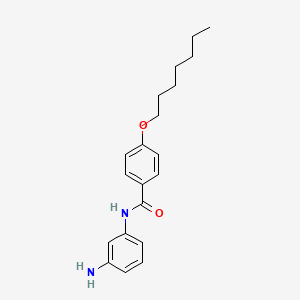
![4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride](/img/structure/B1388729.png)
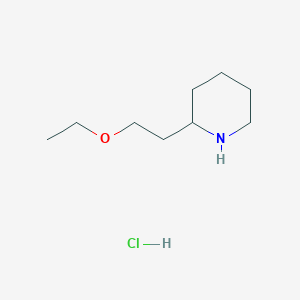

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)
